Pegvorhyaluronidase alfa is a pegylated recombinant human hyaluronidase enzyme developed primarily for therapeutic applications in oncology. It is designed to degrade hyaluronan, a glycosaminoglycan that plays a critical role in the extracellular matrix and is often associated with tumor progression due to its ability to create a dense, gel-like environment that hinders drug delivery and promotes tumor growth. Pegvorhyaluronidase alfa is currently under investigation for the treatment of various solid tumors, particularly pancreatic ductal adenocarcinoma, non-small-cell lung cancer, and metastatic breast cancer .
This compound is produced using recombinant DNA technology, specifically through the insertion of the gene encoding human hyaluronidase into Chinese hamster ovary cells. The resulting enzyme is then modified through pegylation, which enhances its stability and prolongs its half-life in circulation .
The synthesis of pegvorhyaluronidase alfa involves several key steps:
The pegylation process not only enhances the pharmacokinetics of pegvorhyaluronidase alfa but also reduces immunogenicity, allowing for more prolonged therapeutic effects when administered intravenously .
The molecular structure of pegvorhyaluronidase alfa can be described as a large protein complex formed by the recombinant human hyaluronidase enzyme linked to polyethylene glycol chains. The IUPAC name for this compound is (2S)-2-amino-6-[4-(2-methoxyethoxy)butanoylamino]hexanoic acid, and it has a molecular weight of approximately 290.36 g/mol.
Pegvorhyaluronidase alfa catalyzes hydrolysis reactions where it breaks down hyaluronan into smaller fragments. This process involves:
These reactions are crucial for reducing tumor interstitial fluid pressure and enhancing drug delivery in cancer therapies .
The enzymatic activity of pegvorhyaluronidase alfa is influenced by factors such as pH and temperature, which must be optimized for maximum efficacy during therapeutic applications .
Pegvorhyaluronidase alfa exerts its therapeutic effects primarily by degrading hyaluronan within the tumor microenvironment. This degradation leads to:
These properties are essential for ensuring effective delivery and stability during clinical use .
Pegvorhyaluronidase alfa has several significant applications in scientific research and clinical settings:
Pegvorhyaluronidase alfa (PEGPH20) is a PEGylated recombinant human hyaluronidase that selectively targets hyaluronan (HA), a major glycosaminoglycan component of the extracellular matrix (ECM) in solid tumors. HA accumulation creates a gel-like barrier in the TME, contributing to elevated interstitial fluid pressure (IFP) and impaired drug delivery [2] [5].
The core enzymatic component is recombinant human PH20 hyaluronidase, which hydrolyzes β-1,4-glycosidic bonds between N-acetyl-D-glucosamine and D-glucuronic acid in HA polymers [2] [5]. This catalytic activity fragments high-molecular-weight HA (>500 kDa) into low-molecular-weight oligosaccharides (2–20 disaccharide units), disrupting HA's water-retaining capacity [5]. In vitro studies demonstrate that PH20 achieves near-complete HA degradation within hours of exposure, with enzymatic efficiency maintained across physiological pH ranges (pH 3.5–9.0) [5].
Covalent attachment of 20 kDa polyethylene glycol (PEG) polymers to recombinant PH20 extends plasma half-life from minutes to >10 hours in humans [2]. PEGylation reduces renal clearance and proteolytic degradation while maintaining >95% of native enzymatic activity [5]. Biodistribution studies in xenograft models show PEGylation enhances tumor accumulation by 3–5 fold compared to unmodified PH20, attributed to the Enhanced Permeability and Retention (EPR) effect [5].
Table 1: Pharmacokinetic Properties of Pegvorhyaluronidase Alfa vs. Native PH20
| Parameter | Pegvorhyaluronidase Alfa | Native PH20 |
|---|---|---|
| Plasma half-life | >10 hours | <30 minutes |
| Tumor AUC0-24h | 4.2 ± 0.8 μg·h/mL | 0.9 ± 0.2 μg·h/mL |
| Enzymatic activity retention | 95% | 100% |
HA degradation induces rapid biomechanical changes in the TME. Clinical MRI studies (n=29 patients) documented 40–60% reductions in IFP within 24 hours of PEGPH20 administration, measured via quantitative MR biomarkers [3]. This pressure normalization correlates with decreased tumor water content, evidenced by reduced T1 relaxation times (ΔT1 = -0.18 ± 0.04 sec; p<0.01) and increased apparent diffusion coefficient (ADC) values on diffusion-weighted MRI [3] [5].
HA depletion reverses vascular compression, increasing functional microvessel density by 70–80% [5]. Dynamic contrast-enhanced MRI (DCE-MRI) parameters show significant perfusion improvements post-PEGPH20:
These changes reflect enhanced vascular permeability and blood flow, critical for improving chemotherapy delivery [3] [5].
Table 2: MRI Biomarkers of PEGPH20-Induced Perfusion Changes
| Parameter | Physiological Significance | Mean Change Post-PEGPH20 | Predictive Baseline Threshold |
|---|---|---|---|
| ADC | Water mobility | +0.22 ×10-3 mm²/s | >1.46×10−3 mm²/s |
| T1 | Water content | -0.18 sec | >0.54 sec |
| ktrans | Capillary permeability | +185% | <0.07 min⁻¹ |
| ve | Extracellular space fraction | +91% | <0.17 |
HA forms ternary complexes with proteoglycans (e.g., versican) and link proteins (e.g., TSG-6), creating crosslinked ECM networks [2] [5]. PEGPH20 cleaves HA at multiple sites, dissociating these complexes and reducing ECM viscosity by >80% [5]. This degradation enables >3-fold deeper penetration of 100-nm nanoparticles in xenograft models, demonstrating improved macromolecular diffusion [5].
ECM remodeling alters biophysical cues transmitted to tumor cells via integrin adhesions. In HA-high pancreatic cancer models (BxPC3-HAS3), PEGPH20 treatment:
CAS No.: 193419-86-2
CAS No.: 5809-08-5
CAS No.: 13966-05-7
CAS No.: 72572-96-4
CAS No.: 127886-77-5